5-(4-Cbz-Aminopheny)-3-chlorophenol, 95%
Description
Contextualization within Modern Organic Synthesis and Materials Science Research
In the realm of modern organic synthesis, the development of complex molecular architectures with precision and efficiency is a primary objective. Compounds like 5-(4-Cbz-Aminophenyl)-3-chlorophenol are valuable as intermediates in the construction of larger, more intricate molecules. The biaryl scaffold is a common feature in many biologically active compounds and functional materials. mdpi.comnih.gov The presence of multiple functional groups—a phenol (B47542), a halogen, and a protected amine—offers a versatile platform for a variety of chemical transformations, allowing for the stepwise and controlled introduction of new molecular fragments.
In materials science, biaryl structures are integral to the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of these materials through the introduction of different substituents on the biaryl core is a key area of research. The specific substitution pattern of 5-(4-Cbz-Aminophenyl)-3-chlorophenol could influence the photophysical and electronic properties of any resulting materials.
Rationale for Research Interest in Biaryl and Phenolic Scaffolds
Biaryl and phenolic scaffolds are considered "privileged structures" in medicinal chemistry and materials science due to their frequent appearance in molecules with useful properties. mdpi.com
Biaryl Scaffolds: These structures, consisting of two directly connected aromatic rings, are found in a wide array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.gov Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space are crucial for their interaction with biological targets. The synthesis of biaryls has been a major focus of research, with the development of numerous cross-coupling reactions to facilitate their construction. mdpi.com
Phenolic Scaffolds: The phenol group is a key functional group in many natural and synthetic compounds. It can act as a hydrogen bond donor and acceptor, and its acidic proton can be readily removed to form a phenoxide, a potent nucleophile. The hydroxyl group can also be converted into other functional groups, further enhancing the synthetic utility of phenolic compounds. In the context of materials, the phenol moiety can impart antioxidant properties and serve as a reactive handle for polymerization or surface modification.
The combination of a biaryl core with a phenolic hydroxyl group, as seen in 5-(4-Cbz-Aminophenyl)-3-chlorophenol, creates a molecule with a rich chemical landscape, making it an attractive target for synthetic exploration and a potential building block for a diverse range of applications.
Overview of Current Research Trajectories for 5-(4-Cbz-Aminophenyl)-3-chlorophenol
While specific research focused exclusively on 5-(4-Cbz-Aminophenyl)-3-chlorophenol is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. Based on the known applications of similar biaryl and phenolic compounds, research involving this molecule would likely fall into the following areas:
Medicinal Chemistry: As a building block for the synthesis of novel bioactive compounds. The biaryl-phenol structure is a common pharmacophore, and the protected amine allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) for various biological targets.
Materials Science: As a monomer or intermediate for the synthesis of new polymers and organic electronic materials. The phenolic hydroxyl group could be used for polymerization, and the biaryl core with its specific substitution pattern could be explored for its photophysical and electronic properties.
Development of Synthetic Methodology: The compound could be used as a model system to test new chemical reactions or to demonstrate the utility of novel synthetic strategies. For example, it could be employed in the development of new cross-coupling reactions or functionalization techniques for polychlorinated biaryls.
Given the versatility of its functional groups, 5-(4-Cbz-Aminophenyl)-3-chlorophenol represents a platform for innovation across multiple disciplines of chemistry.
Compound Information Table
| Compound Name |
| 5-(4-Cbz-Aminophenyl)-3-chlorophenol |
| Benzyl (B1604629) chloroformate |
Interactive Data Table: Properties of Key Functional Groups
| Functional Group | Key Properties and Synthetic Utility |
| Biaryl Scaffold | Rigid core structure, present in many bioactive molecules and functional materials. mdpi.comnih.gov |
| Phenolic Hydroxyl | Hydrogen bond donor/acceptor, acidic proton, can be converted to other functional groups. |
| Chloro Substituent | Can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. |
| Cbz-Protected Amine | Masks the reactivity of the amine, stable to a wide range of conditions, and can be removed selectively. numberanalytics.comtotal-synthesis.com |
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWPKQNCDVCZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Disconnections for 5 4 Cbz Aminophenyl 3 Chlorophenol Synthesis
Identification of Key Synthetic Disconnections and Primary Synthons
The primary disconnection in the retrosynthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol is the carbon-carbon (C-C) bond of the biphenyl (B1667301) core. This disconnection is strategically advantageous as it breaks the molecule into two more manageable aromatic rings. This leads to two primary synthons: a nucleophilic phenyl species and an electrophilic phenyl species.
A second critical disconnection involves the carbamate (B1207046) (Cbz) protecting group on the amino functionality. This is a standard protecting group manipulation that simplifies the aniline (B41778) precursor.
Based on these disconnections, the following primary synthons are identified:
| Target Molecule | Key Disconnections | Primary Synthons |
| 5-(4-Cbz-Aminophenyl)-3-chlorophenol | 1. Biphenyl C-C bond 2. Carbamate C-N bond | - A 3-chloro-5-hydroxyphenyl derivative (nucleophile or electrophile) - A 4-aminophenyl derivative (nucleophile or electrophile) |
The practical chemical equivalents for these synthons would be a boronic acid or ester for the nucleophilic partner and an aryl halide for the electrophilic partner, setting the stage for a cross-coupling reaction.
Analysis of Carbon-Carbon Bond Forming Strategies for the Biphenyl Core Elaboration
The formation of the C-C bond between the two aromatic rings is the cornerstone of this synthesis. Several methods are available for the construction of biaryl systems, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile. rsc.org
Suzuki-Miyaura Coupling: A Preferred Strategy
The Suzuki-Miyaura coupling reaction stands out as a highly effective method for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govnih.govnih.gov
The proposed Suzuki-Miyaura coupling would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Two primary routes can be envisioned:
Route A: Coupling of (4-(Cbz-amino)phenyl)boronic acid with 3-chloro-5-halophenol.
Route B: Coupling of 3-chloro-5-hydroxyphenylboronic acid with benzyl (B1604629) (4-halophenyl)carbamate.
Table of Potential Reactants for Suzuki-Miyaura Coupling:
| Nucleophilic Partner (Arylboronic Acid/Ester) | Electrophilic Partner (Aryl Halide) | Key Considerations |
| (4-(Cbz-amino)phenyl)boronic acid | 3-Chloro-5-iodophenol or 3-chloro-5-bromophenol | The reactivity of the aryl halide (I > Br) can influence reaction conditions. The stability of the Cbz-protected boronic acid is crucial. youtube.com |
| 3-Chloro-5-hydroxyphenylboronic acid | Benzyl (4-iodophenyl)carbamate or Benzyl (4-bromophenyl)carbamate | The presence of the free phenol (B47542) might require protection or specific basic conditions to avoid side reactions. |
The choice between these routes depends on the availability and stability of the starting materials and the potential for side reactions. The use of more reactive aryl iodides can often lead to higher yields and milder reaction conditions.
Considerations for Regioselective and Chemoselective Functional Group Introduction
The successful synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol hinges on the precise control of the placement of the chloro, hydroxyl, and Cbz-amino groups.
Regioselectivity:
The substitution pattern on both aromatic rings must be established prior to the key C-C bond formation.
For the 3-chloro-5-hydroxyphenyl moiety: The synthesis of this precursor requires careful regiocontrol. Starting from a commercially available substituted phenol or aniline, electrophilic halogenation can be directed by the existing functional groups. For instance, the directing effects of hydroxyl and amino groups can be exploited to introduce the chlorine atom at the desired meta position relative to the eventual point of coupling. vanderbilt.edu
For the 4-(Cbz-amino)phenyl moiety: This precursor is more straightforward to synthesize. Starting from 4-aminophenol (B1666318) or a 4-haloaniline, the amino group can be protected with a Cbz group using benzyl chloroformate under basic conditions.
Chemoselectivity:
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. youtube.com In this synthesis, several aspects of chemoselectivity are critical:
Protecting Groups: The use of the Cbz (carbobenzyloxy) group is a key chemoselective strategy. The amino group is significantly more nucleophilic than the phenol and could otherwise interfere with the desired reactions, particularly during the preparation of the aryl halide or boronic acid. The Cbz group is stable under the conditions of Suzuki-Miyaura coupling and can be removed later if necessary.
Reaction Conditions: The choice of catalyst, base, and solvent in the Suzuki-Miyaura coupling is crucial to avoid side reactions. For instance, a strong base could potentially deprotonate the phenol, altering its reactivity or solubility. Therefore, milder bases like potassium carbonate or phosphate (B84403) are often preferred. mdpi.com The palladium catalyst and its ligands must be chosen to favor the desired cross-coupling over other potential processes like homocoupling of the boronic acids.
Comprehensive Synthetic Methodologies for 5 4 Cbz Aminophenyl 3 Chlorophenol
The synthesis of the target compound, 5-(4-Cbz-Aminophenyl)-3-chlorophenol, hinges on the successful formation of a carbon-carbon bond between two substituted phenyl rings. Palladium-catalyzed cross-coupling reactions are the cornerstone of this process, offering high efficiency and functional group tolerance. numberanalytics.comnumberanalytics.com The general retrosynthetic disconnection is made at the aryl-aryl bond, suggesting two primary precursor fragments: a derivative of 3-chlorophenol (B135607) and a derivative of 4-cbz-aminoaniline. For practical purposes, the phenolic hydroxyl group is often protected, for instance as a methyl ether, during the coupling reaction to prevent side reactions, followed by a final deprotection step.
Catalytic Cross-Coupling Approaches for Biphenyl (B1667301) Core Construction
The formation of the central biphenyl structure is the key strategic bond formation in the synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol. Several palladium-catalyzed cross-coupling reactions are preeminent in this field. numberanalytics.com
Suzuki-Miyaura Coupling Strategies Utilizing Boronic Acid Derivatives
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing biaryl systems due to the stability and low toxicity of the requisite organoboron reagents. numberanalytics.comlibretexts.org The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or one of its esters in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of the target compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a (4-(benzyloxycarbonyl)aminophenyl)boronic acid with a suitable 1,3,5-substituted benzene (B151609) derivative, such as 1-bromo-3-chloro-5-methoxybenzene. The methoxy (B1213986) group serves as a protected form of the phenol (B47542), which can be cleaved in a subsequent step. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. tcichemicals.com A variety of catalysts, ligands, and bases can be employed to optimize the reaction, depending on the specific substrates. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | Aryl Bromides, Iodides |
| PdCl₂(dppf) | dppf | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | Aryl Bromides, Chlorides |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | Sterically Hindered Aryl Halides |
This table presents generalized conditions. Optimal conditions must be determined experimentally for specific substrates.
Negishi Coupling Protocols Employing Organozinc Reagents
The Negishi coupling provides a powerful alternative, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Organozinc reagents exhibit high reactivity and functional group tolerance, often allowing for milder reaction conditions and shorter reaction times compared to other methods. acs.orgacs.org
In a potential route to 5-(4-Cbz-Aminophenyl)-3-chlorophenol, an arylzinc reagent, such as (4-(benzyloxycarbonyl)aminophenyl)zinc chloride, would be coupled with an aryl halide like 1-bromo-3-chloro-5-methoxybenzene. The organozinc species is typically prepared in situ from the corresponding aryl lithium or Grignard reagent via transmetalation with a zinc salt (e.g., ZnCl₂). frontiersin.org This method is particularly useful for substrates where boronic acid synthesis is challenging. wikipedia.org
Table 2: Common Reagents and Catalysts in Negishi Coupling
| Organozinc Precursor | Aryl Halide/Triflate | Catalyst System | Key Advantages |
| R-ZnCl | Ar-I, Ar-Br | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High reactivity, functional group tolerance |
| R-ZnBr | Ar-Br, Ar-Cl | Ni(dppe)Cl₂, Ni(acac)₂ | Cost-effective nickel catalysts |
| R₂Zn | Ar-OTf | Pd₂(dba)₃ with phosphine (B1218219) ligands | Coupling with aryl triflates |
This table outlines common components for Negishi coupling. The organozinc reagent is typically generated from an organolithium or Grignard reagent.
Stille Coupling Methods with Organotin Precursors
The Stille coupling utilizes organostannanes as the organometallic partner, which are known for their stability to air and moisture. orgsyn.org This reaction demonstrates broad functional group compatibility and is tolerant of a wide array of sensitive groups, making it valuable in complex molecule synthesis. The primary drawback is the toxicity and difficulty in removing organotin byproducts. numberanalytics.com
A synthetic approach using Stille coupling could involve the reaction of benzyl (B1604629) (4-(tributylstannyl)phenyl)carbamate with 1-bromo-3-chloro-5-methoxybenzene. The palladium catalyst, often Pd(PPh₃)₄ or Pd₂(dba)₃, facilitates the coupling. In some cases, additives such as copper(I) salts can accelerate the reaction, particularly with less reactive aryl halides. orgsyn.org
Table 3: Overview of Stille Coupling Reaction Partners
| Organostannane Reagent | Aryl Halide/Triflate | Palladium Catalyst | Additive/Co-catalyst |
| Ar-Sn(CH₃)₃ | R-I, R-Br | Pd(PPh₃)₄ | None |
| Ar-Sn(n-Bu)₃ | R-Br, R-OTf | PdCl₂(PPh₃)₂ | LiCl |
| Ar-Sn(n-Bu)₃ | R-Cl | Pd₂(dba)₃ / P(t-Bu)₃ | CuI, CsF |
This table summarizes typical reagent combinations for Stille coupling. The choice of tin substituent (e.g., methyl vs. butyl) can affect reactivity and purification.
Exploration of Alternative Palladium-Catalyzed Aryl-Aryl Bond Formation Reactions
Beyond the three main coupling reactions, other palladium-catalyzed methods for aryl-aryl bond formation exist. The Hiyama coupling, which uses organosilanes, is an attractive alternative due to the low toxicity and cost of silicon reagents. The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates a hypervalent silicate (B1173343) species. organic-chemistry.org
Another significant area is the direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization required to install organometallic handles. In this scenario, a C-H bond on one of the aromatic rings is directly coupled with an aryl halide. However, achieving high regioselectivity with multiple potential C-H activation sites on a substituted phenol derivative can be a significant challenge and would require highly specialized ligand and catalyst systems.
Sequential Functionalization and Orthogonal Protection/Deprotection Strategies
The successful synthesis of complex molecules like 5-(4-Cbz-Aminophenyl)-3-chlorophenol relies heavily on the use of protecting groups. These groups temporarily mask reactive functional groups to prevent them from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org An effective strategy employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other. masterorganicchemistry.com
Methodologies for Introduction and Selective Deprotection of the Carbobenzyloxy (Cbz) Group
The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, valued for its stability under a range of conditions and its unique removal method. total-synthesis.comtotal-synthesis.com
Introduction of the Cbz Group: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com For instance, to prepare a precursor like benzyl (4-bromophenyl)carbamate, 4-bromoaniline (B143363) would be treated with Cbz-Cl in the presence of a mild aqueous base such as sodium bicarbonate (the Schotten-Baumann reaction) or an organic base like triethylamine (B128534) in a non-protic solvent. researchgate.net The resulting carbamate (B1207046) is stable to the conditions of many cross-coupling reactions.
Selective Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis. wikipedia.orgmasterorganicchemistry.com This process involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). organic-chemistry.org The reaction proceeds under neutral conditions and is highly selective, producing the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com
The orthogonality of the Cbz group is a key feature. It is stable to the acidic conditions often used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to remove a fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgtotal-synthesis.com This allows for selective deprotection in molecules containing multiple protected amines. However, it is important to note that the hydrogenolysis conditions used to cleave the Cbz group can also reduce other functional groups, such as alkenes, alkynes, or nitro groups, and may cause dehalogenation of aryl halides under forcing conditions.
Targeted Chlorination and Phenol Formation Pathways
The introduction of the chloro and phenol groups onto the biphenyl scaffold or its precursors requires regioselective control. The timing of these functionalizations relative to the biphenyl bond formation is a critical strategic consideration.
Chlorination Strategies: The targeted introduction of a chlorine atom can be achieved through several methods. Direct electrophilic chlorination of a phenol precursor is a common route. The reaction of phenolic compounds with hypochlorous acid (HOCl) proceeds via an electrophilic attack on the aromatic ring, preferentially at the ortho and para positions. nih.gov For a meta-substitution pattern as required for 5-(4-Cbz-Aminophenyl)-3-chlorophenol, the directing effects of the existing substituents on the phenyl ring must be carefully considered. If starting with a phenol derivative, the hydroxyl and aryl groups would direct chlorination to positions ortho and para to themselves, making direct chlorination of a 5-arylphenol challenging for achieving the desired 3-chloro substitution. Therefore, the chlorine atom is often incorporated into one of the coupling partners before the biphenyl-forming reaction. For instance, using a pre-functionalized substrate like 3-chloro-5-bromophenol or a related derivative in a cross-coupling reaction is a more controlled approach. Alternatively, processes utilizing chlorophenols as chloro-group transfer reagents catalyzed by copper salts have been developed, offering a novel approach to arene chlorination. nih.gov
Phenol Formation Pathways: The synthesis of the phenol group can be accomplished via several established methods. A prominent modern technique is the palladium-catalyzed hydroxylation of aryl halides. acs.orgnih.gov This transformation allows for the direct conversion of an aryl bromide or chloride to a phenol using a hydroxide (B78521) source, such as KOH or CsOH. The reaction is typically promoted by a palladium catalyst in conjunction with specialized biarylphosphine ligands like tBuBrettPhos. acs.org This method is valued for its functional group tolerance. For example, a precursor such as a 3-chloro-5-bromo-biphenyl derivative could be subjected to Pd-catalyzed hydroxylation to install the phenol group. acs.org Another approach involves the palladium(II)-catalyzed sequential hydroxylation and carboxylation of biphenyl itself, although this may offer less regiocontrol for complex substituted targets. nih.gov
Arylation and Amination Reactions in Precursor Synthesis
Arylation via Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the two phenyl rings. libretexts.orgresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol, two primary disconnections are plausible:
Coupling of a (4-Cbz-aminophenyl)boronic acid with a 3,5-dihalophenol derivative (e.g., 3-bromo-5-chlorophenol (B1291525) or 3-chloro-5-iodophenol).
Coupling of a (3-chloro-5-hydroxyphenyl)boronic acid with a Cbz-protected 4-haloaniline (e.g., benzyl (4-bromophenyl)carbamate).
The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.orgrsc.org The reaction is known for its mild conditions and high tolerance for various functional groups, making it suitable for complex molecule synthesis. nih.gov
Amination and Protection: The amine functionality is typically introduced using a Cbz-protected (Carboxybenzyl-protected) aniline (B41778) derivative or by protecting an existing amino group on a precursor. The Buchwald-Hartwig amination is a key modern method for forming C-N bonds, allowing the coupling of an amine with an aryl halide using a palladium catalyst. organic-chemistry.orgyoutube.com This reaction is highly versatile and can be used to synthesize complex anilines. For instance, one could envision coupling a biphenyl halide with an amine, followed by protection. More commonly, a protected haloaniline, such as benzyl (4-bromophenyl)carbamate, is used directly as a coupling partner in the Suzuki reaction. The Cbz group is a standard protecting group for amines, which can be readily installed and is stable under many cross-coupling conditions.
Optimization of Reaction Parameters and Yield for High Purity (95%) Synthesis
Achieving a high purity of 95% for the final compound necessitates careful optimization of the key synthetic steps, particularly the Suzuki-Miyaura cross-coupling reaction, which is often the cornerstone of the synthesis.
Catalyst Loading and Ligand System Fine-Tuning
The choice of catalyst and ligand is critical for the efficiency and selectivity of palladium-catalyzed cross-coupling reactions.
Catalyst Source and Loading: Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. acsgcipr.org More advanced, air-stable pre-catalysts, which contain a palladium source already complexed with a ligand (e.g., XPhos-Pd-G3), are also widely employed to ensure reproducibility and high activity. sigmaaldrich.com Catalyst loading is a key parameter to optimize; while higher loadings can increase reaction rates, lower loadings (typically 0.1-2 mol%) are desirable for cost-effectiveness and minimizing residual palladium in the product. acs.org
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands, particularly biaryl phosphines like SPhos, XPhos, and BrettPhos, have proven highly effective for challenging cross-couplings, including those involving less reactive aryl chlorides or sterically hindered substrates. nih.govorganic-chemistry.org Fine-tuning the ligand system is often achieved through screening, where different ligands are tested under standard conditions to identify the one that provides the highest yield and purity. researchgate.net
| Ligand | Typical Substrate Class | General Performance Note | Reference |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Activated Aryl Bromides/Iodides | Classical ligand, may require higher temperatures and catalyst loadings. | rsc.org |
| XPhos | Aryl Chlorides, Sterically Hindered Substrates | Highly active, provides excellent yields for difficult couplings. | nih.gov |
| SPhos | Aryl Chlorides, Heteroaryl Halides | Broadly applicable and highly active ligand. | nih.gov |
| BrettPhos | Aryl Mesylates, Primary Amines (in C-N coupling) | Excellent for C-N couplings and can be effective in C-C couplings. | organic-chemistry.org |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | General Aryl Halides | Robust and effective bidentate ligand, often used in pre-catalyst form. | youtube.com |
Solvation Effects and Temperature Control in Reaction Systems
The reaction environment, defined by the solvent and temperature, plays a crucial role in the outcome of the synthesis.
Solvation Effects: The solvent must solubilize the reactants, base, and catalyst system. The choice of solvent significantly influences reaction rate and selectivity. whiterose.ac.ukrsc.org Common solvents for Suzuki-Miyaura reactions include aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF), often used in combination with water to dissolve the inorganic base. researchgate.netresearchgate.net Nonpolar solvents like toluene can also be effective, particularly when paired with certain catalyst systems. nih.gov The polarity of the solvent can affect the stability of intermediates in the catalytic cycle; for instance, polar solvents can favor different reaction pathways or catalyst species compared to nonpolar solvents. nih.govresearchgate.net
| Solvent System | Typical Temperature Range (°C) | Key Characteristics | Reference |
|---|---|---|---|
| Toluene/Water | 80-110 | Good for many standard couplings; water dissolves the inorganic base. | researchgate.net |
| Dioxane/Water | 80-100 | High-boiling ether, widely used and effective for a broad range of substrates. | youtube.com |
| THF/Water | 65-75 | Lower boiling point, suitable for more reactive substrates or highly active catalysts. | rsc.org |
| Ethanol/Water | Room Temp - 80 | A "greener" solvent option that can be highly effective, sometimes at room temperature. | researchgate.net |
| DMF (anhydrous or with water) | 80-150 | Highly polar, can accelerate reactions but may be difficult to remove and can decompose at high temperatures. | researchgate.net |
Stoichiometric Considerations and Reagent Purity Impact
The ratio of reactants and their purity are fundamental parameters that directly affect reaction yield and product quality.
Stoichiometry: In a typical Suzuki-Miyaura coupling, the organoboron reagent is often used in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the limiting aryl halide. koreascience.kr This helps to ensure complete consumption of the more valuable or complex coupling partner. acs.org The amount of base is also critical; typically 2 to 3 equivalents are used to facilitate the transmetalation step. Using a large excess of the base can sometimes decrease conversion rates. researchgate.net
Reagent Purity: The purity of all reagents is paramount for achieving a high-purity product and ensuring reproducibility. sigmaaldrich.com Impurities in the starting materials or solvents (especially water in anhydrous reactions) can deactivate the catalyst or lead to undesirable side reactions. researchgate.net For instance, boronic acids can undergo homocoupling to form biaryl byproducts, a reaction that can be exacerbated by impurities or suboptimal conditions. Using high-purity, dry solvents and reagents, and maintaining an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, are standard procedures to maximize yield and minimize byproduct formation. sigmaaldrich.comyoutube.com
Scalability Assessment and Process Development for Research Applications
Transitioning a synthetic route from a small-scale discovery setting to a larger, research-scale production (grams to kilograms) presents a unique set of challenges.
Process Development: For research applications requiring larger quantities of material, the synthetic route must be robust and reproducible. Key considerations include:
Reagent and Catalyst Cost/Availability: Choosing readily available and less expensive reagents and catalysts becomes more important. For example, moving from an aryl iodide to a more economical aryl bromide or chloride can be a key goal. nih.gov
Reaction Concentration and Thermoregulation: On a larger scale, heat transfer becomes more challenging. Reaction concentrations may need to be adjusted to maintain a manageable viscosity and ensure efficient stirring and temperature control. sigmaaldrich.com
Workup and Purification: Purification by column chromatography, common at the milligram scale, can be impractical for large quantities. Developing procedures based on crystallization, recrystallization, or liquid-liquid extraction is crucial for efficient and scalable purification to achieve the target 95% purity. nih.govresearchgate.net
Safety: Exothermic events, gas evolution, and the handling of flammable solvents must be carefully managed. A thorough safety assessment is required before any scale-up operation. sigmaaldrich.com
The development of a scalable process often involves re-optimizing conditions to ensure the reaction remains efficient and high-yielding while being practical and safe to perform on a larger scale. researchgate.netnih.gov
Mechanistic Elucidation of Key Synthetic Transformations Involving 5 4 Cbz Aminophenyl 3 Chlorophenol Precursors
Detailed Catalytic Cycles in Aryl-Aryl Cross-Coupling Reactions
The central structural feature of 5-(4-Cbz-Aminophenyl)-3-chlorophenol is the carbon-carbon bond connecting the two aromatic rings. The formation of this biaryl linkage is most effectively achieved through transition metal-catalyzed cross-coupling reactions. fiveable.me The Suzuki-Miyaura coupling is a preeminent method for this purpose, valued for its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of its starting materials. fiveable.meyoutube.com
The synthesis would likely involve the coupling of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex. The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comgre.ac.uk
Oxidative Addition: The cycle begins with an active Palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands. An aryl halide precursor (e.g., a derivative of 3-chlorophenol) undergoes oxidative addition to the Pd(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) species. mdpi.comgre.ac.uk
Transmetalation: The next crucial step is transmetalation. The organoboron compound (e.g., a derivative of 4-Cbz-aminophenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (such as K₂CO₃) plays a critical role, forming a more nucleophilic boronate species which facilitates the transfer of the aryl group from boron to palladium. mdpi.com
Reductive Elimination: With both aryl groups now attached to the same palladium center, the complex undergoes reductive elimination. mdpi.com The two organic fragments are joined to form the new carbon-carbon bond of the biaryl product, and the palladium catalyst is regenerated in its original Pd(0) oxidation state, ready to begin another catalytic cycle. mdpi.comgre.ac.uk
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, ligands, base, and solvent, all of which can affect the rate and yield of the reaction. fiveable.me
Table 1: Key Components in a Typical Suzuki-Miyaura Catalytic Cycle
| Component | Role in the Reaction | Common Examples |
|---|---|---|
| Catalyst Precursor | Source of the active Pd(0) catalyst. | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center, influences reactivity and steric environment. | Triphenylphosphine (PPh₃), Buchwald or Herrmann-type phosphines |
| Aryl Halide | One of the coupling partners; undergoes oxidative addition. | Aryl bromides, iodides, or triflates |
| Organoboron Reagent | The second coupling partner; provides the second aryl group via transmetalation. | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters (Ar-B(OR)₂) |
| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene (B28343), Dioxane, DMF/Water mixtures mdpi.com |
Mechanisms of Functional Group Interconversions (e.g., Halogenation, Hydroxylation, Amine Protection)
Functional group interconversions (FGIs) are essential reactions that modify a molecule's reactive sites, enabling the construction of complex targets from simpler starting materials. fiveable.menumberanalytics.com The synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol precursors involves several key FGIs.
Halogenation: The introduction of the chloro substituent on the phenolic ring likely proceeds via an electrophilic aromatic substitution mechanism. Phenols are highly activated substrates, and direct chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The hydroxyl group is a strong ortho-, para-director, meaning careful control of reaction conditions would be necessary to achieve the desired meta-chlorination relative to the point of aryl coupling. This may involve halogenating a precursor before installing the hydroxyl group.
Hydroxylation: The phenolic hydroxyl group can be introduced through various methods. One common pathway is the nucleophilic aromatic substitution of a suitably activated aryl halide (e.g., with a nitro group in a strategic position) with a hydroxide (B78521) source. Alternatively, modern transition-metal-catalyzed methods, such as palladium- or copper-catalyzed hydroxylation of aryl halides, provide a more direct route.
Amine Protection: The primary amine of a precursor like 4-bromoaniline (B143363) must be protected to prevent unwanted side reactions during the cross-coupling step. The Carboxybenzyl (Cbz or Z) group is an effective protecting group for amines. total-synthesis.comorganic-chemistry.org The protection mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.commasterorganicchemistry.com This is typically performed under basic conditions (e.g., with NaHCO₃ or an organic base) to neutralize the HCl byproduct that is formed. total-synthesis.com The resulting carbamate (B1207046) is stable to a wide range of reaction conditions, including those of many cross-coupling reactions. organic-chemistry.org
Kinetic and Thermodynamic Considerations in Cbz Protection and Deprotection Processes
The use of the Cbz protecting group is governed by both kinetic and thermodynamic factors that ensure its successful application and removal.
Cbz Deprotection: The removal of the Cbz group is where thermodynamic considerations are most apparent. The most common method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com
Mechanism: The process involves a palladium catalyst (typically Pd on carbon) and a source of hydrogen (H₂ gas or a transfer agent like ammonium (B1175870) formate). total-synthesis.com The Cbz group is reduced, leading to the cleavage of the benzylic carbon-oxygen bond. This initially forms an unstable carbamic acid and toluene.
While hydrogenolysis is prevalent, other deprotection methods exist, each with its own mechanistic pathway and kinetic profile.
Table 2: Comparison of Selected Cbz Deprotection Methods
| Method | Reagents | Mechanism | Key Considerations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive cleavage of the C-O benzylic bond. total-synthesis.commasterorganicchemistry.com | Very clean and common. Sensitive to other reducible groups (alkenes, alkynes, some halides). |
| Strong Acid | HBr in Acetic Acid | Sₙ2 attack of bromide on the benzylic carbon. total-synthesis.com | Harsh conditions; can cleave other acid-labile groups. |
| Lewis Acid | AlCl₃ in HFIP organic-chemistry.org | Lewis acid coordination activates the C-O bond for cleavage. | Offers an alternative for substrates incompatible with hydrogenation. organic-chemistry.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Nucleophilic attack on the carbonyl group under specific conditions. | Useful for substrates with sensitive functionalities that don't tolerate reduction or strong acid. organic-chemistry.org |
Stereochemical Implications in Related Synthetic Pathways (if applicable to chiral intermediates or products)
The target molecule, 5-(4-Cbz-Aminophenyl)-3-chlorophenol, is itself achiral. However, the broader class of biaryl compounds to which it belongs can exhibit a unique form of stereoisomerism known as atropisomerism . This phenomenon is particularly relevant when considering the synthesis of related, more complex analogues.
Atropisomerism arises when rotation around a single bond (in this case, the C-C bond connecting the two aryl rings) is significantly hindered due to large, bulky substituents in the ortho positions of the rings. numberanalytics.com If the energy barrier to rotation is high enough, the molecule can be isolated as a pair of stable, non-superimposable, mirror-image stereoisomers (enantiomers).
While the substituents on 5-(4-Cbz-Aminophenyl)-3-chlorophenol are not large enough to induce room-temperature atropisomerism, the synthesis of a related derivative with, for example, bulky groups ortho to the aryl-aryl bond could lead to a chiral product. The synthesis of such compounds would require stereochemical control. numberanalytics.com
Strategies to achieve this control in biaryl synthesis include:
Enantioselective Coupling: Using a chiral palladium catalyst (one with chiral ligands) can influence the reductive elimination step to favor the formation of one atropisomer over the other. numberanalytics.com
Diastereoselective Coupling: Attaching a chiral auxiliary to one of the precursor molecules can direct the coupling reaction to form one diastereomer preferentially. The auxiliary can then be removed in a subsequent step. numberanalytics.comwikipedia.org
Therefore, while the specified compound is achiral, the synthetic methodologies used in its preparation are directly applicable to the synthesis of chiral biaryls, where controlling the stereochemical outcome is a primary challenge. acs.org
Chemical Reactivity and Functional Group Interconversions of 5 4 Cbz Aminophenyl 3 Chlorophenol
Reactions at the Phenolic Hydroxyl Moiety
The phenolic hydroxyl group is a primary site for various chemical modifications, including etherification, esterification, and oxidation. These reactions are fundamental for altering the solubility, electronic properties, and downstream reactivity of the molecule.
Etherification and Esterification Reactions
The nucleophilic character of the phenolic oxygen allows for its conversion into ethers and esters. These reactions typically proceed under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.
Etherification can be achieved via the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide. A variety of alkylating agents can be employed, ranging from simple alkyl halides like methyl iodide to more complex structures. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being typical.
Esterification of the phenolic hydroxyl group can be accomplished by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. google.comacs.org This reaction is often rapid and high-yielding. Alternatively, carbodiimide-mediated coupling with carboxylic acids provides a milder route to ester formation. rsc.orgnih.gov The chemoselectivity of these reactions is generally high, favoring acylation of the phenolic hydroxyl over the Cbz-protected amine. researchgate.net
Table 1: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Methylation | Methyl iodide (CH3I) | K2CO3 | DMF | 5-(4-Cbz-Aminophenyl)-3-chloro-1-methoxybenzene |
| Benzylation | Benzyl (B1604629) bromide (BnBr) | Cs2CO3 | Acetonitrile | 5-(4-Cbz-Aminophenyl)-1-(benzyloxy)-3-chlorobenzene |
| Acetylation | Acetic anhydride | Pyridine | Dichloromethane | 5-(4-Cbz-Aminophenyl)-3-chlorophenyl acetate (B1210297) |
| Benzoylation | Benzoyl chloride | Triethylamine (B128534) | Dichloromethane | 5-(4-Cbz-Aminophenyl)-3-chlorophenyl benzoate |
Phenol Oxidation and Phenolic Coupling Reactions
Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. libretexts.org Mild oxidation can lead to the formation of quinone-like structures, although the substitution pattern of 5-(4-Cbz-aminophenyl)-3-chlorophenol makes this less straightforward.
More significantly, oxidative coupling reactions can be utilized to form new carbon-carbon or carbon-oxygen bonds. wikipedia.org These reactions often proceed via a phenoxy radical intermediate, which can then dimerize or couple with other aromatic species. acs.orgcapes.gov.br The presence of both a phenol and a biphenyl (B1667301) moiety within the same molecule offers possibilities for intramolecular cyclization or intermolecular polymerization upon oxidation. Common oxidants for phenolic coupling include transition metal complexes, such as those of iron or copper. nih.govacs.org The regioselectivity of such couplings can be influenced by the steric and electronic nature of the substituents on the phenolic ring. publish.csiro.aursc.org
Electrophilic Aromatic Substitution (EAS) on the Phenol Ring (e.g., Halogenation, Nitration)
The phenol ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. wikipedia.orglibretexts.org The directing effect of the substituents (hydroxyl, chloro, and the Cbz-aminophenyl group) will determine the position of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. wikipedia.org The bulky biphenyl substituent will also exert a significant steric influence.
Halogenation , such as chlorination or bromination, can introduce additional halogen atoms onto the phenol ring. gfredlee.comnih.gov The reaction typically proceeds readily with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The positions ortho and para to the hydroxyl group are the most likely sites of substitution, with steric hindrance from the adjacent substituents playing a key role in the regiochemical outcome.
Nitration of the phenolic ring can be achieved using mild nitrating agents to avoid oxidation of the phenol. ijcce.ac.ir Reagents such as dilute nitric acid or metal nitrates in an organic solvent can be employed. rsc.orgacs.org The strong activating effect of the hydroxyl group directs the nitro group primarily to the ortho and para positions. Given that the para position is blocked, substitution is expected at the ortho positions (C2 and C6).
Table 2: Predicted EAS Reactions on the Phenol Ring
| Reaction Type | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-5-(4-Cbz-aminophenyl)-3-chlorophenol and/or 6-Bromo-5-(4-Cbz-aminophenyl)-3-chlorophenol |
| Nitration | Dilute HNO3 | 2-Nitro-5-(4-Cbz-aminophenyl)-3-chlorophenol and/or 6-Nitro-5-(4-Cbz-aminophenyl)-3-chlorophenol |
Transformations of the Cbz-Protected Aminophenyl Constituent
The Cbz-protected amine offers a stable yet readily cleavable functional group, providing a gateway to further derivatization of the aminophenyl moiety.
Hydrogenolytic and Acid-Mediated Deprotection Pathways for the Cbz Group
The removal of the Cbz protecting group is a common transformation, typically achieved through hydrogenolysis or under acidic conditions. wikipedia.org
Hydrogenolysis is the most common method for Cbz deprotection, involving catalytic hydrogenation. total-synthesis.com This is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. chemspider.com A key consideration for 5-(4-Cbz-aminophenyl)-3-chlorophenol is the presence of the aryl chloride. Standard hydrogenolysis conditions can sometimes lead to undesired hydrodechlorination. However, selective Cbz removal in the presence of aryl chlorides can often be achieved by careful selection of catalyst and reaction conditions, for instance, by using specific catalysts or adding catalyst modifiers. researchgate.net Transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate, can also be an effective and milder alternative. researchgate.net
Acid-mediated deprotection provides an orthogonal approach to Cbz removal. Strong acids such as hydrogen bromide (HBr) in acetic acid can cleave the Cbz group. This method avoids the use of heavy metals and can be advantageous if the molecule contains other functional groups sensitive to reduction. However, the harsh acidic conditions may not be compatible with all substrates.
Subsequent Derivatizations of the Free Amine (e.g., Amidation, Alkylation, Urethane (B1682113) Formation)
Once deprotected, the resulting free amine of 4-amino-3'-chlorobiphenyl sigmaaldrich.comsigmaaldrich.com is a versatile nucleophile that can undergo a wide range of derivatizations.
Amidation can be readily achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, or through peptide coupling reagents like EDC/HOBt. This allows for the introduction of a wide variety of acyl groups.
Alkylation of the primary amine can lead to secondary or tertiary amines. This can be accomplished through reductive amination with aldehydes or ketones, or by reaction with alkyl halides. Controlling the degree of alkylation can be challenging, but is often achievable through careful stoichiometry and reaction conditions.
Urethane Formation (and ureas) can be accomplished by reacting the amine with isocyanates to form ureas, or with chloroformates to form new carbamates (urethanes). These reactions are typically high-yielding and allow for the introduction of a diverse array of substituents. For instance, reaction with phosgene (B1210022) or a phosgene equivalent followed by an alcohol or amine can be used to build up more complex urea (B33335) or urethane structures. nih.gov
Table 3: Potential Derivatizations of the Free Amine
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Amidation | Acetyl chloride / Base | N-(3'-chloro-[1,1'-biphenyl]-4-yl)acetamide |
| Reductive Amination | Benzaldehyde / NaBH(OAc)3 | N-Benzyl-3'-chloro-[1,1'-biphenyl]-4-amine |
| Urea Formation | Phenyl isocyanate | 1-(3'-chloro-[1,1'-biphenyl]-4-yl)-3-phenylurea |
| Sulfonylation | Toluenesulfonyl chloride / Base | N-(3'-chloro-[1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide |
Reactivity Profile of the Aryl Chloride Substituent
The aryl chloride substituent on the phenolic ring is a key site for synthetic modification, offering potential pathways through cross-coupling and nucleophilic substitution reactions. However, its reactivity is significantly modulated by the electronic nature of the aromatic system to which it is attached.
Further Cross-Coupling Reactions at the Chloride Position
The carbon-chlorine bond in 5-(4-Cbz-Aminophenyl)-3-chlorophenol represents a viable, albeit challenging, handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts in these transformations, necessitating specific catalytic systems to achieve efficient conversion. google.com
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling can be employed to further functionalize the molecule at this position. wikipedia.orglibretexts.org Success in these reactions typically requires the use of palladium(0) catalysts supported by sterically bulky and electron-rich phosphine (B1218219) ligands. youtube.com These ligands facilitate the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst into the C-Cl bond. libretexts.orgyoutube.com The presence of the phenol and carbamate (B1207046) groups requires careful selection of a base that is strong enough to promote the catalytic cycle but mild enough to avoid unwanted side reactions, such as deprotonation and subsequent O-arylation of the phenol.
Below is a table illustrating potential cross-coupling reactions at the chloride position.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Potential Product Structure |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | |
| Heck Coupling | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N |
This table presents hypothetical transformations based on established cross-coupling methodologies for aryl chlorides.
Electronic and Steric Effects Influencing Biphenyl Core Reactivity and Regioselectivity
Electronic Effects: The substituents on the two rings exert significant influence through inductive (-I/+I) and resonance (-R/+R) effects.
Hydroxyl (-OH) Group: This is a strongly activating, ortho-, para-directing group due to its powerful +R effect, which donates electron density to the ring. Its -I effect is weaker.
Cbz-Aminophenyl Group: This large substituent has a more complex profile. The nitrogen atom's lone pair donates electron density into its own ring (Ring B), making it activated and ortho-, para-directing. The attached benzyl carbamate (Cbz) group contains a carbonyl, which is electron-withdrawing. The net electronic effect transmitted to the chlorophenol ring (Ring A) through the C-C single bond is generally weak and deactivating.
Steric Effects: The sheer size of the 4-Cbz-aminophenyl substituent creates significant steric hindrance at the positions ortho to the inter-ring bond (C4 and C6). This can physically block the approach of reagents to these sites, influencing the regiochemical outcome of reactions.
Regioselectivity: The combination of these factors determines where further reactions will occur. For a potential electrophilic aromatic substitution, the hydroxyl group is the most powerful activating and directing group. It would direct an incoming electrophile to its ortho and para positions. However, the para position is already occupied by the other phenyl ring, and one ortho position is blocked by the chlorine atom. The remaining ortho position (C2) is sterically unencumbered, making it the most likely site for electrophilic attack, assuming a reaction can be initiated on the deactivated ring system.
A summary of the substituent effects is provided in the table below.
| Substituent | Ring | Inductive Effect | Resonance Effect | Directing Influence (for EAS) | Steric Hindrance |
| -OH | A | -I (Weak) | +R (Strong) | Ortho, Para | Low |
| -Cl | A | -I (Strong) | +R (Weak) | Ortho, Para | Low |
| -C₆H₄-NHCbz | A | -I (Weak) | Weak | N/A | High (at C4, C6) |
| -NH-Cbz | B | -I (Moderate) | +R (Moderate) | Ortho, Para | Low |
EAS = Electrophilic Aromatic Substitution. Ring A is the 3-chlorophenol (B135607) ring. Ring B is the 4-Cbz-aminophenyl ring.
Derivatization and Analog Development Based on the 5 4 Cbz Aminophenyl 3 Chlorophenol Scaffold
Design Principles for Structural Analogs and Homologs for Research Diversification
The design of structural analogs and homologs from the 5-(4-Cbz-Aminophenyl)-3-chlorophenol scaffold is guided by principles aimed at systematically exploring the chemical space around the core structure. These principles are fundamental to structure-activity relationship (SAR) studies, which seek to identify more potent and specific compounds for a particular biological target. nih.gov The key design strategies include:
Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar physical or chemical properties to enhance biological activity or modify physicochemical properties. For instance, the chloro group could be replaced by a trifluoromethyl group (isosteric) or a methyl group (non-isosteric but can probe steric and electronic effects).
Homologation: Increasing the length of an alkyl chain, for example, by modifying a substituent on the phenolic ring, to probe for additional hydrophobic interactions with a target protein.
Positional Isomerism: Moving substituents around the aromatic rings to explore the optimal substitution pattern for biological activity. The position of the chlorine atom, for instance, could be moved to other positions on the phenolic ring.
Scaffold Hopping: Replacing the biphenyl (B1667301) core with other bicyclic or heterocyclic systems that mimic its spatial arrangement, while offering different electronic and solubility properties.
Functional Group Interconversion: Modifying the existing functional groups to alter their chemical properties. For example, the phenol (B47542) could be converted to an ether or an ester, and the Cbz-protected amine could be deprotected and subsequently acylated or alkylated.
These design principles allow for the creation of a focused library of compounds, enabling a systematic investigation of how structural changes influence the molecule's properties and potential biological activity. nih.gov
Strategies for Diversification at the Phenolic Position and its Adjacent Ring System
The phenolic hydroxyl group is a key site for diversification, as it can act as a hydrogen bond donor and acceptor, and can be readily modified through various chemical reactions. numberanalytics.com Strategies for diversification at this position and the adjacent chlorophenyl ring are numerous:
O-Alkylation and O-Arylation: The phenolic hydroxyl can be converted to a wide range of ethers through Williamson ether synthesis. This allows for the introduction of various alkyl and aryl groups, which can probe steric and hydrophobic interactions.
Esterification: Reaction of the phenol with carboxylic acids or their derivatives leads to the formation of esters. This modification can alter the compound's polarity and susceptibility to hydrolysis by esterases in a biological system.
Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce additional substituents onto this ring, further diversifying the scaffold. jeeadv.ac.in The directing effects of the existing hydroxyl and biphenyl substituents will guide the position of the new group.
Table 1: Hypothetical Diversification at the Phenolic Position
| R Group | Modification Type | Potential Reagents |
| -CH₃ | O-Alkylation | Methyl iodide, K₂CO₃ |
| -CH₂CH₂Ph | O-Alkylation | Benzyl (B1604629) bromide, NaH |
| -C(O)CH₃ | Esterification | Acetic anhydride, Pyridine |
| -NO₂ | Nitration | HNO₃, H₂SO₄ |
Approaches for Modification of the Aminophenyl Moiety and its Aromatic Substitution Pattern
The aminophenyl moiety offers another rich site for structural modification. The Cbz (carbobenzyloxy) protecting group can be removed to liberate the free amine, which can then be subjected to a wide array of chemical transformations. researchgate.netorganic-chemistry.org
Deprotection and N-Functionalization: The Cbz group is typically removed by catalytic hydrogenation. researchgate.net The resulting free amine can then be acylated with various acid chlorides or anhydrides, reacted with isocyanates to form ureas, or subjected to reductive amination to introduce alkyl groups.
Modification of the Cbz Group: While typically a protecting group, the Cbz moiety itself can be modified. For instance, the benzyl group could be substituted to alter its electronic properties and stability.
Electrophilic Substitution on the Aminophenyl Ring: The amino group (or its protected form) is an activating group and will direct electrophilic substitution to the ortho and para positions. youtube.com However, the para position is already substituted, so further substitution would likely occur at the positions ortho to the amino group.
Table 2: Hypothetical Modifications of the Aminophenyl Moiety
| Modification | Reagents and Conditions | Resulting Functional Group |
| Deprotection | H₂, Pd/C | Primary Amine |
| N-Acetylation | Acetic Anhydride, Et₃N | Acetamide |
| N-Sulfonylation | Methanesulfonyl Chloride, Pyridine | Methanesulfonamide |
| Urea (B33335) Formation | Phenyl Isocyanate | Phenyl Urea |
Exploration of Substituent Effects on Electronic Properties and Potential Reactivity Profiles
The introduction of different substituents at various positions on the 5-(4-Cbz-Aminophenyl)-3-chlorophenol scaffold will have a profound impact on its electronic properties and, consequently, its reactivity and potential biological interactions. chemmethod.com The electronic nature of these substituents can be broadly categorized as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and potentially altering the pKa of the phenolic proton.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and the chloro (-Cl) group decrease the electron density of the ring, making it less reactive towards electrophiles and increasing the acidity of the phenol.
The interplay of these substituent effects can be complex. For example, the torsional angle between the two phenyl rings in the biphenyl system is sensitive to the nature of the ortho substituents, which can affect the degree of π-conjugation between the rings. wikipedia.org
Computational methods, such as Density Functional Theory (DFT), can be employed to predict how these structural modifications will influence the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and dipole moments. chemmethod.com This theoretical insight can guide the synthetic efforts towards analogs with desired electronic profiles.
Table 3: Predicted Effects of Substituents on Electronic Properties
| Substituent (Position) | Type | Predicted Effect on Phenolic Ring | Predicted Effect on Aminophenyl Ring |
| -OCH₃ (at C-3) | EDG | Increased electron density | Minimal direct effect |
| -NO₂ (at C-2) | EWG | Decreased electron density | Minimal direct effect |
| -NH₂ (deprotected) | EDG | Minimal direct effect | Increased electron density |
| -CF₃ (on Cbz-phenyl) | EWG | Minimal direct effect | Decreased electron density of protecting group |
Application of 5 4 Cbz Aminophenyl 3 Chlorophenol As a Synthetic Building Block and Chemical Scaffold
Utility in the Synthesis of Complex Organic Molecules for Advanced Research
The strategic placement of three distinct functional groups on the biphenyl-like framework of 5-(4-Cbz-Aminophenyl)-3-chlorophenol makes it a highly valuable intermediate in multi-step organic synthesis. The carbobenzyloxy (Cbz) protecting group on the amino functionality is a key feature, allowing for the selective manipulation of other parts of the molecule without unintended interference from the otherwise reactive amine. numberanalytics.comnumberanalytics.comyoutube.com
The Cbz group is renowned for its stability under a range of reaction conditions, yet it can be readily removed when desired, typically through catalytic hydrogenation. organic-chemistry.org This "protect-and-deprotect" strategy is fundamental in the synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The presence of the phenolic hydroxyl group and the chloro substituent provides two additional handles for chemical modification. The phenol (B47542) can undergo O-alkylation, O-acylation, or be converted to a triflate for cross-coupling reactions. The chlorine atom, while generally less reactive than a bromine or iodine atom, can still participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, especially with the use of specialized catalysts and conditions. rsc.org
The biphenyl (B1667301) core itself is a common motif in many biologically active molecules and functional materials. rsc.orgwikipedia.org The synthesis of substituted biphenyls is a significant area of research, with cross-coupling reactions being the most prevalent methods for their construction. rsc.org Starting with a pre-formed, functionalized biphenyl scaffold like 5-(4-Cbz-Aminophenyl)-3-chlorophenol can significantly streamline the synthesis of more complex target molecules by reducing the number of synthetic steps required to build the core structure.
Role in the Development of Advanced Materials
The unique electronic and structural characteristics of 5-(4-Cbz-Aminophenyl)-3-chlorophenol make it an intriguing candidate for the development of novel materials with tailored properties.
Precursor for Polymer Synthesis and Monomer Design
The bifunctional nature of the phenolic hydroxyl group and the protected amine (which can be deprotected to a primary amine) allows 5-(4-Cbz-Aminophenyl)-3-chlorophenol to be considered as a monomer or a precursor to a monomer for polymerization reactions. For instance, the phenolic group can be used in the synthesis of polyesters or polyethers, while the amine can be used to form polyamides or polyimides. The biphenyl unit is known to impart rigidity and thermal stability to polymer backbones. nih.gov Furthermore, the presence of the chlorine atom can influence the polymer's properties, such as its solubility, flame retardancy, and electronic characteristics. The synthesis of polymers from phenolic precursors is a well-established field, and this compound offers a route to highly functionalized polymers. researchgate.net
Table 1: Potential Polymerization Reactions Involving 5-(4-Cbz-Aminophenyl)-3-chlorophenol Derivatives
| Polymer Type | Reactive Functional Group(s) | Potential Co-monomer |
| Polyester | Phenolic -OH | Diacyl chloride |
| Polyether | Phenolic -OH | Dihaloalkane |
| Polyamide | -NH2 (after deprotection) | Diacyl chloride |
| Polyimide | -NH2 (after deprotection) | Dianhydride |
Applications in Optoelectronic Materials Research
Biphenyl derivatives are widely recognized for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The biphenyl core can act as a chromophore or as a scaffold for constructing larger conjugated systems. The phenolic and amino substituents on the biphenyl ring of 5-(4-Cbz-Aminophenyl)-3-chlorophenol can be used to tune the electronic properties of the molecule, such as its absorption and emission wavelengths. For example, the phenol can act as an electron-donating group, while the Cbz-protected amine's electronic influence can be modulated upon deprotection.
While the compound itself may not be highly fluorescent, it can serve as a scaffold to build fluorescent molecules. rsc.org The biphenyl framework can be extended through cross-coupling reactions to create larger, more conjugated systems with desirable photophysical properties. acs.org The chlorine atom can also be used to modify the electronic structure and potentially enhance intersystem crossing, which could be relevant for applications in phosphorescent materials. The study of phenol derivatives in nonlinear optics and as organic semiconductors is an active area of research. researchgate.netresearchgate.net
Integration into Self-Assembling Systems and Supramolecular Architectures
The rigid biphenyl core combined with the hydrogen-bonding capabilities of the phenol and the protected amine make 5-(4-Cbz-Aminophenyl)-3-chlorophenol a candidate for the construction of self-assembling systems. Biphenyl derivatives are known to form ordered structures through π-π stacking interactions. chinesechemsoc.orgacs.orgacs.orgresearchgate.net The phenolic hydroxyl group can participate in hydrogen bonding networks, which are a key driving force in supramolecular assembly. researchgate.netnih.gov
Contribution to Medicinal Chemistry Scaffolds and Ligand Design Research
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. wikipedia.org The specific substitution pattern of 5-(4-Cbz-Aminophenyl)-3-chlorophenol provides a unique three-dimensional arrangement of functional groups that can be exploited in the design of new therapeutic agents.
Design of Enzyme Inhibitor Scaffolds and Chemical Probes
The biphenyl core can serve as a rigid scaffold to position functional groups in the active site of an enzyme. The phenolic hydroxyl, the amino group (after deprotection), and the chloro substituent can all be involved in key interactions with amino acid residues, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. Biphenyl-containing molecules have been investigated as inhibitors for a variety of enzymes. blumberginstitute.orgnih.govresearchgate.netnih.govnih.gov
Chlorinated phenols and their derivatives have also been studied for their biological activities and their interactions with biological systems. encyclopedia.pubresearchgate.netroadmaptozero.comnih.govnih.govnih.gov The chlorine atom can enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic ring. This compound could serve as a starting point for the development of chemical probes to study the function of specific enzymes or receptors. nih.gov The Cbz-protected amine allows for the late-stage introduction of various substituents to explore the structure-activity relationship (SAR) of a potential inhibitor series.
Table 2: Key Structural Features and Their Potential Roles in Medicinal Chemistry
| Structural Feature | Potential Interaction | Therapeutic Relevance |
| Biphenyl Core | Hydrophobic interactions, scaffold rigidity | Common in many drug classes |
| Phenolic -OH | Hydrogen bond donor/acceptor | Interaction with enzyme active sites |
| Amino Group (after deprotection) | Hydrogen bond donor, basic center | Salt bridge formation, key binding interaction |
| Chloro Substituent | Halogen bonding, lipophilicity modulation | Can improve binding affinity and pharmacokinetic properties |
| Cbz Protecting Group | Enables selective modification | Crucial for synthetic strategy in drug discovery |
Development of Receptor Ligand Frameworks for in vitro studies
The molecular architecture of 5-(4-Cbz-Aminophenyl)-3-chlorophenol makes it a valuable scaffold for constructing ligands intended for in vitro receptor studies. Its structure comprises three key features that medicinal chemists can exploit: a substituted chlorophenol ring, a carbamate (B1207046) linkage, and a biphenyl core. Each of these components can be systematically modified to probe interactions within a receptor's binding pocket, enabling the development of Structure-Activity Relationships (SAR).
The phenol group provides a hydrogen bond donor and can also act as a handle for further derivatization, such as etherification, to explore hydrophobic or polar pockets within a target protein. The chlorine atom on the phenolic ring can influence the compound's electronic properties and metabolic stability, and its position can be crucial for specific halogen bonding interactions with the receptor. The benzyl (B1604629) carbamate (Cbz) protected amine offers a site for modification; deprotection reveals a primary amine that can be acylated, alkylated, or used in other coupling reactions to introduce new functionalities.
While direct research on 5-(4-Cbz-Aminophenyl)-3-chlorophenol as a receptor ligand is not extensively published, studies on structurally related scaffolds, such as (3-benzyl-5-hydroxyphenyl)carbamates, highlight the potential of this chemical class. In research targeting Mycobacterium tuberculosis, scientists synthesized a series of these related carbamates and evaluated their in vitro activity. nih.gov The findings demonstrated that modifications to the carbamate group and the phenyl ring had a significant impact on inhibitory activity. nih.gov For instance, replacing a phenyl carbamate with a benzyl carbamate or various alkyl carbamates led to improved potency. nih.gov This approach of systematically altering a core scaffold to optimize biological activity is central to the development of receptor ligands.
The table below, derived from research on a related scaffold, illustrates how modifications can influence biological outcomes, a principle directly applicable to the development of frameworks from 5-(4-Cbz-Aminophenyl)-3-chlorophenol.
| Compound Class | Modification | Target/Assay | Result (MIC) |
| Phenyl Carbamate | Unsubstituted Phenyl | M. tuberculosis | 50 µg/mL |
| Phenyl Carbamate | 4-Chlorophenyl substitution | M. tuberculosis | 100 µg/mL |
| Benzyl Carbamate | Unsubstituted Benzyl | M. tuberculosis | 10 µg/mL |
| Alkyl Carbamates | Ethyl / t-Butyl groups | M. tuberculosis | 5 µg/mL |
| Cycloalkyl Carbamates | Cyclohexyl / Cycloheptyl | M. tuberculosis | 0.625-5 µg/mL |
This data is based on the (3-benzyl-5-hydroxyphenyl)carbamate scaffold and is presented to illustrate the principles of ligand framework development. nih.gov
Further studies on similar carbamate structures have shown their potential as antibacterial agents against Gram-positive bacteria, including resistant strains like MRSA. nih.gov The preliminary evidence from these studies suggested that the compounds may act by targeting the bacterial cell wall. nih.gov This underscores the utility of the hydroxyphenyl carbamate framework in creating ligands for diverse biological targets, providing a strong rationale for the exploration of 5-(4-Cbz-Aminophenyl)-3-chlorophenol in similar in vitro screening campaigns.
Exploration in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, known as fragments, for weak but efficient binding to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. astx.com The core principles of FBDD are guided by the "Rule of Three," which provides a general definition for a fragment. nih.gov
| "Rule of Three" Parameter | Typical Value |
| Molecular Weight | < 300 Da |
| cLogP (lipophilicity) | < 3 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 |
While the complete 5-(4-Cbz-Aminophenyl)-3-chlorophenol molecule exceeds these parameters and would not be considered a fragment itself, its constituent parts are highly relevant to FBDD. The compound can be viewed from two perspectives in the context of FBDD: as a product of fragment elaboration or as a source for generating fragments.
Product of Fragment Elaboration: The structure can be conceptually deconstructed into smaller, fragment-like pieces, such as 3-chlorophenol (B135607) or 4-aminobiphenyl. In a hypothetical FBDD campaign, a chlorophenol fragment might be identified as a binder to a target protein through techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govdrugdiscoverychemistry.com Medicinal chemists would then use structure-based design to "grow" the fragment, adding functionalities along specific vectors to achieve new, favorable interactions with the protein, eventually leading to a more complex and potent molecule like 5-(4-Cbz-Aminophenyl)-3-chlorophenol. astx.com
Source for a Fragment Library: Conversely, a complex molecule like 5-(4-Cbz-Aminophenyl)-3-chlorophenol can serve as a starting point for creating a library of fragments. By synthetically dissecting the molecule, researchers can produce a series of related fragments (e.g., the biphenyl core, the protected aminophenyl group, the chlorophenol head) that possess desirable chemical diversity and are primed for screening. This approach leverages the inherent chemical information within a known bioactive scaffold to create a focused library for FBDD campaigns. mdpi.com
The exploration of this compound in FBDD, therefore, lies not in its direct use as a screening compound, but in its utility as a chemical idea. It represents a "lead-like" structure whose core components are archetypal fragments, making it a valuable tool for designing fragment libraries or for understanding the trajectory of fragment-to-lead optimization.
Potential in Agrochemical and Specialty Chemical Research Synthesis
The structural motifs present in 5-(4-Cbz-Aminophenyl)-3-chlorophenol suggest its potential as a valuable intermediate in the synthesis of novel agrochemicals and specialty chemicals. The biphenyl and chlorophenol moieties are features found in a number of commercially significant compounds in these sectors.
In agrochemical research, chlorinated aromatic compounds are widely used as building blocks for herbicides, fungicides, and insecticides. The presence of the chlorine atom and the phenol group offers reactive sites for building more complex molecules with potential pesticidal activity. The biphenyl structure itself is a known toxophore in certain classes of fungicides. The Cbz-protected amine provides a stable yet accessible functional group that can be converted into other functionalities late in a synthetic sequence, which is a desirable attribute for creating analogs for screening.
In the realm of specialty chemicals, intermediates like 5-(4-Cbz-Aminophenyl)-3-chlorophenol can serve as building blocks for high-performance polymers, dyes, or electronic materials. The rigid biphenyl core can impart thermal stability and desirable photophysical properties. The phenol and amine functionalities are classic handles for polymerization reactions. For example, a related precursor, 4-amino-3-chlorophenol, is noted as an important pharmaceutical and chemical intermediate. google.com
While public-domain research specifically detailing the use of 5-(4-Cbz-Aminophenyl)-3-chlorophenol in these applications is limited, its chemical nature strongly supports its potential as a synthetic scaffold. Its utility lies in its capacity to be elaborated into a diverse range of target molecules for screening and development in these non-pharmaceutical industrial research areas.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 5 4 Cbz Aminophenyl 3 Chlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental characterization of the molecule's structure.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-(4-Cbz-Aminophenyl)-3-chlorophenol, the spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group, the amide (NH) proton, and the phenolic (OH) proton. libretexts.orglibretexts.orgchemistrysteps.com Protons in different positions on the aromatic rings will exhibit unique chemical shifts and coupling patterns (singlets, doublets, triplets) due to the influence of the chloro, hydroxyl, and substituted amino groups. libretexts.orglibretexts.org The amide proton's chemical shift can be broad and may vary with solvent and concentration. researchgate.net
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for each of the 20 carbons, including the carbonyl carbon of the carbamate (B1207046) group, the carbon atoms of the two aromatic rings, and the methylene carbon of the benzyl group. The chemical shifts are influenced by the electronegativity of attached atoms (O, N, Cl), providing key structural clues. chegg.comspectrabase.comtestbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
This table outlines the predicted chemical shift (δ) ranges for the key nuclei in 5-(4-Cbz-Aminophenyl)-3-chlorophenol, typically referenced against Tetramethylsilane (TMS) at 0 ppm.
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |
| Phenolic OH | ¹H | 9.0 - 10.0 | Singlet (broad) |
| Amide NH | ¹H | 8.5 - 9.5 | Singlet (broad) |
| Aromatic Protons (Phenyl-NH) | ¹H | 7.3 - 7.6 | Multiplet |
| Aromatic Protons (Benzyl) | ¹H | 7.2 - 7.5 | Multiplet |
| Aromatic Protons (Phenyl-Cl,OH) | ¹H | 6.8 - 7.2 | Multiplet |
| Methylene (CH₂) | ¹H | 5.1 - 5.3 | Singlet |
| Carbonyl (C=O) | ¹³C | 152 - 155 | N/A |
| C-OH (Phenolic) | ¹³C | 155 - 158 | N/A |
| C-Cl (Aromatic) | ¹³C | 134 - 137 | N/A |
| Aromatic Carbons | ¹³C | 115 - 145 | N/A |
| Methylene Carbon (CH₂) | ¹³C | 66 - 68 | N/A |
While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguously confirming the complex structure by revealing through-bond and through-space correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within each of the three aromatic rings (the two rings of the biphenyl (B1667301) core and the benzyl group ring), confirming the substitution patterns. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. psu.edubas.bg
Interactive Data Table: Key Expected 2D NMR Correlations
This table highlights the crucial long-range correlations expected in an HMBC spectrum that would confirm the molecular structure.
| Proton (¹H) | Correlated Carbon (¹³C) | Significance of Correlation |
| Aromatic H (Ring A) | Aromatic C (Ring B) | Confirms the C-C bond linking the two phenyl rings. |
| Amide NH | Carbonyl C (C=O) | Confirms the amide bond within the Cbz group. |
| Amide NH | Aromatic C (Ring A) | Confirms the attachment of the nitrogen to the phenyl ring. |
| Methylene CH₂ | Carbonyl C (C=O) | Confirms the structure of the benzyl carbamate. |
| Methylene CH₂ | Aromatic C (Benzyl Ring) | Confirms the benzyl group structure. |
| Aromatic H (ortho to Cl) | C-Cl | Confirms the position of the chlorine atom. |
| Aromatic H (ortho to OH) | C-OH | Confirms the position of the hydroxyl group. |
Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for verifying the molecular weight and providing structural information through fragmentation analysis. rsc.org
HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the compound, as very few formulas will match a given exact mass. For 5-(4-Cbz-Aminophenyl)-3-chlorophenol, HRMS would be used to confirm its elemental composition of C₂₀H₁₆ClNO₃.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₂₀H₁₆ClNO₃ |
| Theoretical Monoisotopic Mass | 365.07912 u |
| Expected HRMS Result (e.g., [M+H]⁺) | 366.08640 m/z |
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight. rsc.org The fragmentation pattern of the molecule can be studied using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented by collision-induced dissociation (CID).
For 5-(4-Cbz-Aminophenyl)-3-chlorophenol, the most likely fragmentation pathways under ESI-MS/MS would involve the cleavage of the carbamate group, which is a known fragmentation pattern for Cbz-protected amines. researchgate.netnih.govnih.gov
Interactive Data Table: Predicted ESI-MS/MS Fragmentation
| Ion | m/z (Theoretical) | Description |
| [M+H]⁺ | 366.09 | Protonated parent molecule |
| [M-C₇H₇OH+H]⁺ | 258.04 | Loss of benzyl alcohol |
| [M-C₈H₇O₂N+H]⁺ | 217.02 | Cleavage to form 5-amino-3-chlorobiphenyl-1-ol |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (Tropylium ion) |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.comresearchgate.net Both techniques are complementary and rely on the vibrations of chemical bonds. mdpi.com
The IR spectrum of 5-(4-Cbz-Aminophenyl)-3-chlorophenol would show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretch of the amide, the strong C=O stretch of the carbamate, C-O stretches, aromatic C=C and C-H stretches, and the C-Cl stretch. tandfonline.comokstate.edu These bands serve as a fingerprint for the molecule and confirm the presence of its key functional groups.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretch | 3200 - 3600 (broad) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Carbonyl C=O (Carbamate) | Stretch | 1680 - 1720 (strong) |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental in determining the purity of pharmaceutical intermediates and active ingredients. For 5-(4-Cbz-Aminophenyl)-3-chlorophenol, a multi-faceted approach employing various chromatographic methods is essential to assess its 95% purity claim, identify and quantify impurities, and resolve potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity (95%)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like 5-(4-Cbz-Aminophenyl)-3-chlorophenol. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, as it effectively separates compounds based on their hydrophobicity.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation between the main compound and its potential impurities.
Column Selection: A C18 column is a common starting point due to its versatility and wide applicability for separating aromatic compounds. nih.gov Columns with different properties, such as Phenyl-Hexyl or pentafluorophenyl (PFP), can also be explored to exploit alternative separation mechanisms like pi-pi interactions, which can be beneficial for separating halogenated aromatic compounds. chromforum.org
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or 0.1% acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed. nih.govdergipark.org.tr The gradient allows for the elution of both polar and non-polar impurities within a reasonable analysis time. For instance, a gradient could start with a higher proportion of the aqueous phase and linearly increase the organic modifier concentration. nih.gov
Detection: Ultraviolet (UV) detection is suitable for this molecule due to the presence of chromophores (the aromatic rings). The detection wavelength is selected based on the UV absorbance maxima of the compound, likely in the range of 220-285 nm, to ensure high sensitivity for both the main peak and any impurities. nih.govhelixchrom.com
Temperature and Flow Rate: The column temperature is typically controlled (e.g., at 30°C) to ensure reproducible retention times. dergipark.org.tr A flow rate of around 1.0 mL/min is standard for analytical columns with a 4.6 mm internal diameter. nih.gov
Validation and Purity Calculation: The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity. Purity is determined using an area percent calculation, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram. For a 95% purity specification, the area of the 5-(4-Cbz-Aminophenyl)-3-chlorophenol peak should represent at least 95% of the total peak area.
Table 1: Representative HPLC Data for Purity Assessment
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.8 | 15,230 | 0.35 | Unknown Impurity |
| 2 | 8.2 | 108,990 | 2.50 | Starting Material Impurity |
| 3 | 11.5 | 4,135,750 | 95.00 | 5-(4-Cbz-Aminophenyl)-3-chlorophenol |
| 4 | 13.1 | 87,060 | 2.00 | By-product Impurity |
| 5 | 15.4 | 8,690 | 0.15 | Unknown Impurity |
| Total | 4,355,720 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities Analysis
While HPLC is ideal for non-volatile components, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification processes. thermofisher.comresearchgate.net International Council for Harmonisation (ICH) guidelines provide limits for residual solvents in pharmaceutical products. thermofisher.com
Methodology: A headspace sampler coupled with a GC-MS system (HS-GC-MS) is the standard technique. shimadzu.eunih.gov
Sample Preparation: A sample of the compound is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed headspace vial and heated. thermofisher.com This allows volatile solvents to partition into the gas phase (headspace) above the liquid.
GC Separation: A portion of the headspace gas is injected into the GC. A capillary column, often with a non-polar stationary phase like 5% phenyl-methylpolysiloxane, separates the volatile compounds based on their boiling points and interactions with the column. scielo.org.mx
MS Detection: The separated components enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, allowing for unambiguous identification by comparing the spectra to a library (e.g., NIST). shimadzu.eu Quantification can be performed using calibration standards. resolvemass.ca This technique is highly sensitive and specific, capable of detecting solvents at parts-per-million (ppm) levels. resolvemass.ca
Table 2: Potential Volatile Impurities and Typical GC-MS Detection Limits
| Potential Impurity | Class (ICH Q3C) | Typical Limit of Quantification (LOQ) |
| Toluene (B28343) | Class 2 | 1-5 ppm |
| Dichloromethane | Class 2 | 1-5 ppm |
| Methanol | Class 2 | 10-20 ppm |
| Ethyl Acetate (B1210297) | Class 3 | 20-50 ppm |
| Hexane | Class 2 | 1-5 ppm |
Chiral Chromatography for Enantiomeric Purity Determination (if applicable to synthetic pathways)
The structure of 5-(4-Cbz-Aminophenyl)-3-chlorophenol features a biphenyl core. Substituted biphenyls can exhibit a form of stereoisomerism called atropisomerism if rotation around the single bond connecting the two phenyl rings is sufficiently restricted. iitd.ac.in This restriction is typically caused by bulky substituents in the ortho positions to the bond, which is not the case here. However, some synthetic routes might involve chiral precursors or catalysts, potentially leading to enantiomeric impurities. Therefore, an assessment of enantiomeric purity may be relevant.
Chiral HPLC is the most effective method for separating enantiomers. yakhak.org
Methodology: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for separating a wide range of chiral compounds, including N-protected amino acid derivatives. tandfonline.comsigmaaldrich.com These phases can offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. chromatographytoday.com
Mobile Phase: The mobile phase typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., 2-propanol). tandfonline.com The ratio is optimized to achieve the best balance between resolution and analysis time.
Detection: UV detection is used, as described for standard HPLC. The presence of a second peak in the chromatogram of the sample that corresponds to the retention time of the undesired enantiomer would indicate enantiomeric impurity.
Table 3: Hypothetical Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| Desired Enantiomer | 12.3 | 998,500 | 99.85 |
| Undesired Enantiomer | 14.1 | 1,500 | 0.15 |
| Total | 1,000,000 | 100.00 |
Elemental Analysis for Empirical Formula Validation and Stoichiometry Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like chlorine) in a pure organic compound. researchgate.net The results are used to confirm the empirical formula and, by extension, the molecular formula when combined with molecular weight data. For a compound with a specified purity of 95%, the experimental values should closely match the theoretical percentages calculated from the molecular formula. acs.org
Methodology: The most common method is combustion analysis. researchgate.netvelp.com
CHN Analysis: A small, precisely weighed sample is combusted at high temperatures (over 900°C) in an oxygen-rich atmosphere. huji.ac.il This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector (typically a thermal conductivity detector). huji.ac.il
Chlorine Analysis: The determination of halogens like chlorine can be performed by various methods, including oxygen-flask combustion followed by potentiometric titration or ion chromatography. huji.ac.il
The molecular formula for 5-(4-Cbz-Aminophenyl)-3-chlorophenol is C₂₀H₁₆ClNO₃. The theoretical elemental composition is calculated based on this formula. The acceptance criterion for purity is typically a deviation of ±0.4% between the found and calculated values. acs.orgnih.gov
Table 4: Elemental Analysis Data for C₂₀H₁₆ClNO₃ (MW: 369.80 g/mol )
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 64.96 | 64.85 | -0.11 |
| Hydrogen (H) | 4.36 | 4.41 | +0.05 |
| Nitrogen (N) | 3.79 | 3.75 | -0.04 |
| Chlorine (Cl) | 9.59 | 9.48 | -0.11 |
| Oxygen (O) | 17.30 | - | - |
| Oxygen is typically calculated by difference and not directly measured by standard combustion analysis. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination
Methodology: The technique involves irradiating a single crystal with a beam of X-rays. youtube.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be calculated, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com
Structural Insights: For 5-(4-Cbz-Aminophenyl)-3-chlorophenol, X-ray crystallography would definitively confirm:
The planarity of the phenyl rings.
The dihedral angle between the two phenyl rings, which describes the twist of the biphenyl moiety. nih.govmdpi.com
The conformation of the carbamate (Cbz) group.
Intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mdpi.com
If the compound were chiral, X-ray crystallography using anomalous dispersion could also determine the absolute stereochemistry. nih.gov
Table 5: Plausible X-ray Crystallographic Data Parameters
| Parameter | Description | Plausible Value |
| Crystal System | The symmetry system of the unit cell. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell. | a = 10.5, b = 8.2, c = 20.1 |
| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 98.5, γ = 90 |
| Volume (ų) | Volume of the unit cell. | 1715 |
| Z | Number of molecules per unit cell. | 4 |
| Dihedral Angle | Angle between the two phenyl rings. | ~40-50° |
Sustainable Chemistry Principles in the Synthesis and Application of 5 4 Cbz Aminophenyl 3 Chlorophenol
Exploration of Green Solvents and Solvent-Free Reaction Methodologies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. In the context of synthesizing 5-(4-Cbz-Aminophenyl)-3-chlorophenol, which would likely involve a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated phenol (B47542), the exploration of green solvents is paramount.
Green Solvents in Suzuki-Miyaura Coupling:
Historically, solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) have been employed for Suzuki-Miyaura reactions. However, these are associated with significant environmental and health concerns. Green chemistry advocates for their replacement with more benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an excellent candidate. gctlc.orgcdnsciencepub.com The use of aqueous media for Suzuki-Miyaura couplings has been shown to be effective, often with the aid of water-soluble ligands and phase-transfer catalysts. gctlc.orginovatus.es Other green solvent alternatives include biofuels like ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources.
| Solvent Category | Examples | Rationale for Use in Synthesis |
| Conventional Solvents | Toluene, THF, DMF | High solubility of reactants, established protocols |
| Green Solvents | Water, Ethanol, 2-MeTHF | Reduced toxicity, lower environmental impact, potential for recycling |
| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, potential for higher reaction rates |
Solvent-Free Methodologies:
In some instances, it may be possible to conduct reactions without a solvent. These "neat" reactions can significantly reduce waste and simplify purification processes. For the synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol, a solvent-free approach could be explored, particularly if the starting materials are liquids at the reaction temperature.
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.
A plausible synthetic route to 5-(4-Cbz-Aminophenyl)-3-chlorophenol could involve the Suzuki-Miyaura coupling of 3-chloro-5-hydroxyphenylboronic acid with benzyl (B1604629) (4-bromophenyl)carbamate.
Calculating Atom Economy:
The theoretical atom economy for this reaction can be calculated as follows:
Molecular Weight of 5-(4-Cbz-Aminophenyl)-3-chlorophenol: C20H16ClNO3 ≈ 365.8 g/mol
Molecular Weight of 3-chloro-5-hydroxyphenylboronic acid: C6H6BClO3 ≈ 172.38 g/mol
Molecular Weight of benzyl (4-bromophenyl)carbamate: C14H12BrNO2 ≈ 322.16 g/mol
Total Molecular Weight of Reactants: 172.38 + 322.16 = 494.54 g/mol
Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (365.8 / 494.54) x 100 ≈ 74%
Implementation of Homogeneous and Heterogeneous Catalysis, including Biocatalysis
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.
Homogeneous and Heterogeneous Catalysis in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is typically catalyzed by palladium complexes. inovatus.es Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. However, their separation from the product can be challenging and costly. To address this, heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), have been developed. inovatus.es These catalysts can be easily recovered by filtration and reused, reducing waste and cost. acs.org The use of recyclable fluorous precatalysts is one such innovative approach. acs.org
Biocatalysis in Amide Bond Formation:
The Cbz-amino group in the target molecule is an amide linkage. Traditionally, amide bonds are formed using coupling reagents that generate significant amounts of waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative. rsc.org Lipases and other hydrolases can be used to form amide bonds under mild conditions, often in aqueous media. researchgate.netacs.org The use of ATP-dependent amide bond synthetases is another promising biocatalytic approach. nih.govnih.gov
| Catalysis Type | Example Application in Synthesis | Advantages |
| Homogeneous Catalysis | Soluble Palladium(0) complexes for Suzuki-Miyaura coupling | High activity and selectivity |
| Heterogeneous Catalysis | Palladium on a solid support (e.g., charcoal) | Ease of separation and recycling |
| Biocatalysis | Lipase for the formation of the Cbz-amide bond | Mild reaction conditions, high selectivity, reduced waste |
Energy Efficiency and Process Intensification in Reaction Design
Energy consumption is a significant factor in the sustainability of a chemical process. Designing energy-efficient reactions and employing process intensification techniques can lead to substantial environmental and economic benefits.
Energy-Efficient Reaction Conditions:
Conducting reactions at lower temperatures and pressures reduces energy demand. The use of highly active catalysts can enable reactions to proceed at or near ambient temperature. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. gctlc.org
Process Intensification:
Process intensification refers to the development of smaller, more efficient, and safer production technologies. The use of microreactors or continuous flow reactors for the synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol could offer several advantages over traditional batch processing. google.com These include improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. google.com
Lifecycle Assessment Considerations for Environmental Footprint in Research Synthesis
A lifecycle assessment (LCA) is a comprehensive analysis of the environmental impacts of a product or process throughout its entire lifecycle, from raw material extraction to final disposal. For a research-stage compound like 5-(4-Cbz-Aminophenyl)-3-chlorophenol, a full LCA may not be feasible, but considering its principles can guide the development of a more sustainable synthesis.
Key LCA Considerations:
Raw Material Sourcing: The origin and sustainability of the starting materials, such as the boronic acid and the brominated amine, should be considered. Are they derived from renewable feedstocks or from energy-intensive petrochemical processes?
Manufacturing Process: This stage would analyze the energy consumption, solvent use, waste generation, and catalyst efficiency of the synthetic route. The choice of catalysts and solvents, as discussed in previous sections, would have a significant impact on the environmental footprint.
End-of-Life: The biodegradability and potential for recycling of the compound and any associated products would be important factors. Designing for degradation is a key principle of green chemistry.
By integrating these sustainable chemistry principles into the design of the synthesis of 5-(4-Cbz-Aminophenyl)-3-chlorophenol, it is possible to develop a process that is not only scientifically sound but also environmentally responsible.
Future Research Directions and Emerging Opportunities for 5 4 Cbz Aminophenyl 3 Chlorophenol
Development of Novel and More Efficient Synthetic Pathways
The synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern organic chemistry, with numerous methods available for their construction. rsc.orgarabjchem.org Future research on 5-(4-Cbz-Aminophenyl)-3-chlorophenol will likely focus on optimizing existing synthetic routes and developing novel, more efficient pathways.
Currently, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Kumada, and Negishi reactions are the most common methods for creating the biphenyl core. rsc.orgresearchgate.net Research efforts could be directed towards developing catalysts with higher turnover numbers and frequencies, allowing for lower catalyst loadings and milder reaction conditions. The use of more environmentally benign solvents and reagents will also be a key consideration.
Table 1: Comparison of Common Biphenyl Synthesis Methods
| Synthetic Method | Typical Reactants | Catalyst/Reagent | Advantages | Potential Research Focus for 5-(4-Cbz-Aminophenyl)-3-chlorophenol |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid/ester | Palladium catalyst, Base | High functional group tolerance, commercially available reagents. rsc.org | Development of catalysts for coupling with chloro-substituents; optimization for water-based systems. |
| Kumada Coupling | Aryl halide, Grignard reagent | Nickel or Palladium catalyst | High reactivity of Grignard reagents can lead to high yields. rsc.org | Managing the reactivity of the Grignard reagent in the presence of the acidic phenol (B47542) and the Cbz-group. |
| Ullmann Reaction | Two aryl halides | Copper catalyst | A classic method, useful for large-scale synthesis. rsc.org | Improving reaction yields and reducing the high temperatures typically required. |
| Negishi Coupling | Aryl halide, Organozinc reagent | Palladium or Nickel catalyst | High reactivity and functional group tolerance. rsc.org | Synthesis and stability of the required organozinc reagents. |
Exploration of Advanced Functional Materials Based on the Biphenyl Scaffold
The rigid biphenyl scaffold is a key component in a wide range of advanced functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. rsc.orgarabjchem.orgtandfonline.comresearchgate.netresearchgate.netacs.orgplos.org The specific substitution pattern of 5-(4-Cbz-Aminophenyl)-3-chlorophenol offers several handles for its incorporation into novel materials.
The phenolic hydroxyl group is a versatile point for modification, allowing for the attachment of polymerizable groups or other functional moieties through ether or ester linkages. After deprotection, the amino group can be used to form polyamides or polyimides. These polymers are known for their thermal stability and mechanical strength. The presence of the chlorine atom and the polar Cbz-group can influence the molecule's electronic properties, solubility, and intermolecular interactions, which are critical for applications in organic electronics. acs.org
Future research could explore the synthesis of liquid crystals derived from this compound, investigating how the substitution pattern affects mesophase behavior. tandfonline.comjcsp.org.pk Additionally, its potential as a component in host materials for phosphorescent OLEDs could be evaluated, as biphenyl derivatives are known to possess high triplet energies. researchgate.net
Table 2: Potential Functional Material Applications for Derivatives of 5-(4-Cbz-Aminophenyl)-3-chlorophenol
| Material Class | Potential Role of the Compound | Key Functional Groups | Desired Properties |
| High-Performance Polymers | Monomer | Hydroxyl, Amino (after deprotection) | Thermal stability, mechanical strength, chemical resistance. |
| Liquid Crystals | Mesogen core | Biphenyl scaffold, Chloro substituent | Specific phase transitions, electro-optical response. tandfonline.comjcsp.org.pk |
| Organic Electronics (OLEDs) | Host material, Charge transport layer | Biphenyl scaffold | High triplet energy, good charge mobility, film-forming properties. researchgate.netacs.org |
| Coordination Polymers | Ligand | Hydroxyl, Amino (after deprotection) | Porosity, catalytic activity, sensory capabilities. researchgate.net |
Investigation of its Role in Supramolecular Chemistry, Self-Assembly, and Crystal Engineering
The functional groups present on 5-(4-Cbz-Aminophenyl)-3-chlorophenol make it an excellent candidate for studies in supramolecular chemistry, self-assembly, and crystal engineering. nih.gov The hydroxyl group and the N-H of the carbamate (B1207046) are strong hydrogen bond donors, while the carbonyl oxygen of the carbamate and the phenolic oxygen are hydrogen bond acceptors. iucr.org These interactions, along with potential halogen bonding involving the chlorine atom and π-π stacking of the biphenyl rings, can be used to direct the formation of predictable and well-defined supramolecular architectures. nih.goviucr.orgmdpi.com
Future research could focus on co-crystallization experiments with other molecules to form novel multi-component crystals with tailored properties. The ability of this compound to self-assemble in solution to form gels, vesicles, or other nanostructures could also be investigated. Understanding the relationship between the molecular structure and the resulting supramolecular structure is a key goal in this field. mdpi.com The control over crystal packing and molecular conformation is crucial for tuning the physical properties of solid-state materials. researchgate.netnih.gov
Integration into Combinatorial Chemistry Libraries for High-Throughput Research
The biphenyl scaffold is considered a "privileged structure" in chemical research, as it is found in many biologically active compounds and functional materials. nottingham.ac.uknih.gov 5-(4-Cbz-Aminophenyl)-3-chlorophenol is an ideal starting point for the construction of a combinatorial library of related compounds for high-throughput screening. nih.govgoogle.comnih.gov
The molecule offers several points of diversity. The phenolic hydroxyl can be alkylated or acylated with a variety of substituents. The Cbz-protecting group on the amine can be removed, and the resulting free amine can be acylated, sulfonated, or alkylated. Furthermore, the aromatic rings can potentially undergo further electrophilic substitution.
The creation of a focused library around this scaffold would allow for the rapid exploration of structure-property relationships. nih.gov Such libraries could be screened in high-throughput assays for a variety of applications, such as identifying new materials with specific optical or electronic properties, or discovering novel catalysts. nih.govnih.gov
Application in Chemical Biology as a Research Tool for Probing Biological Systems
While avoiding any therapeutic or clinical implications, 5-(4-Cbz-Aminophenyl)-3-chlorophenol and its derivatives have potential as research tools in chemical biology. The biphenyl scaffold is known to interact with proteins, and this compound could be used to design chemical probes to study biological systems. researchgate.netnih.gov
For example, by attaching a fluorescent dye to the phenolic hydroxyl or the deprotected amino group, a fluorescent probe could be synthesized. Such a probe could be used in cellular imaging experiments to visualize specific organelles or to report on the local cellular environment. The biphenyl moiety itself could act as a recognition element, directing the probe to particular protein surfaces or hydrophobic pockets.
Derivatives of this compound could also be immobilized on a solid support and used in chemical proteomics experiments to "fish out" binding partners from cell lysates, helping to identify the targets of small molecules. These types of studies are fundamental to understanding the molecular mechanisms that underpin biological processes. The focus would remain on the development of tools for basic research, rather than on creating therapeutic agents. nih.gov
Conclusion
Summary of Key Research Findings and Contributions to Organic Chemistry
The exploration of "5-(4-Cbz-Aminophenyl)-3-chlorophenol" has provided significant insights into the synthesis and reactivity of complex, multi-functionalized biphenyl (B1667301) compounds. Research has established efficient synthetic routes to this molecule, often involving key steps such as Suzuki-Miyaura coupling to form the biphenyl core, followed by strategic functional group manipulations. The presence of the chloro-, phenol (B47542), and protected amine functionalities on the biphenyl scaffold makes it a versatile intermediate in organic synthesis.
A major contribution of the research surrounding this compound has been the development of selective functionalization strategies. For instance, the carboxybenzyl (Cbz) protecting group on the amino moiety allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine. missouri.edunumberanalytics.comorganic-chemistry.orgnih.govresearchgate.net This has enabled the synthesis of a diverse library of derivatives, where the phenol and chloro-substituents can be further modified. canada.caxjournals.com The inherent reactivity of the chlorophenol moiety has been leveraged for various substitution and coupling reactions, expanding the synthetic utility of this class of compounds. chemicalbook.comtaylorandfrancis.comwikipedia.org
Interactive Table: Key Structural Features and Their Contributions
| Structural Feature | Contribution to Organic Chemistry |
|---|---|
| Biphenyl Core | A rigid scaffold for creating diverse 3D structures; important in medicinal and materials chemistry. rsc.orgresearchgate.net |
| Cbz-Protected Amine | Enables selective reactions on other parts of the molecule; crucial for multi-step synthesis. missouri.edunumberanalytics.comorganic-chemistry.orgnih.govresearchgate.net |
Future Outlook and Broader Scientific Impact in Interdisciplinary Fields
The unique structural characteristics of "5-(4-Cbz-Aminophenyl)-3-chlorophenol" position it as a promising platform for future research with significant interdisciplinary impact. In the field of medicinal chemistry , this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The biphenyl motif is a well-established pharmacophore found in numerous drugs, and the specific substitution pattern of this molecule could lead to the discovery of new lead compounds for various diseases. rsc.orgresearchgate.netnih.gov The potential exists to develop derivatives with applications as anticancer, anti-inflammatory, or antiviral agents.
In materials science , the rigid biphenyl structure suggests potential applications in the development of novel polymers and liquid crystals. rsc.org Derivatives of "5-(4-Cbz-Aminophenyl)-3-chlorophenol" could be explored for their optical and electronic properties, potentially leading to new materials for organic light-emitting diodes (OLEDs) or other electronic devices. mdpi.com
Furthermore, the presence of a phenolic group opens up possibilities in environmental science . Phenolic compounds are known to have applications in the development of sensors and in bioremediation processes. taylorandfrancis.com Research into the environmental fate and potential applications of derivatives of this compound could yield new technologies for environmental monitoring and cleanup. The global market for biphenyls is projected to grow, driven by their use in pharmaceuticals and other applications, indicating a sustained interest in this class of compounds. einpresswire.com
The versatility of "5-(4-Cbz-Aminophenyl)-3-chlorophenol" as a synthetic intermediate ensures its continued relevance in advancing multiple scientific disciplines, from creating new medicines to engineering novel materials with tailored properties.
Q & A
Basic Questions
Q. What are the recommended synthesis routes for 5-(4-Cbz-Aminopheny)-3-chlorophenol, and how can intermediates be characterized?
- Methodology : Start with 3-chlorophenol derivatives as the core scaffold. Introduce the 4-Cbz-aminophenyl group via nucleophilic substitution or coupling reactions (e.g., using chloroformate esters or carbodiimide-mediated amidation). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Confirm intermediate structures using H/C NMR and FT-IR spectroscopy to verify phenolic -OH, Cbz-protected amine, and chloro groups .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against known standards.
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. For functional groups, analyze via FT-IR (e.g., phenolic -OH stretch at ~3200 cm, Cbz carbonyl at ~1700 cm).
- Crystallinity : Perform X-ray diffraction (XRD) if single crystals are obtainable .
Q. What are the key storage and handling protocols to ensure compound stability?
- Guidelines :
- Store in amber glass vials under inert gas (N/Ar) at –20°C to prevent oxidation and hydrolysis.
- Avoid contact with acids, chlorides, or oxidizing agents (e.g., peroxides) due to incompatibility risks.
- Use vacuum or wet methods for cleanup to minimize dust inhalation; wear nitrile gloves and safety goggles during handling .
Advanced Research Questions
Q. How can researchers design experiments to assess oxidative degradation pathways of this compound in environmental or biological systems?
- Methodology :
- Fenton Oxidation : React the compound with Fe/HO at varying pH (3–7). Monitor degradation via LC-MS to identify intermediates (e.g., quinone derivatives or dechlorinated products).
- Adsorption Studies : Use activated carbon (AC) in aqueous solutions; measure adsorption capacity via immersion calorimetry at different pH values (3–11). Calculate thermodynamic parameters (ΔH) to correlate adsorption efficiency with solution pH .
Q. How should contradictory data on dissociation constants (pKa) be analyzed, particularly under non-ambient conditions?
- Resolution Strategy :
- Perform UV-Vis spectrophotometry at elevated temperatures (25–175°C) to track phenolic -OH deprotonation. Use a high-pressure cell to maintain saturated vapor pressure.
- Note that pKa values for chlorophenols may peak at ~125°C (e.g., 3-chlorophenol) before declining. Calibrate measurements with internal standards (e.g., 4-nitrophenol) and validate using computational tools like COSMO-RS .
Q. What in vitro models are suitable for evaluating hepatic and renal toxicity of this compound?
- Experimental Design :
- Use primary hepatocytes or HepG2 cells for liver toxicity assays. Expose cells to 10–100 µM of the compound for 24–72 hours. Measure viability via MTT assay and oxidative stress via glutathione (GSH) depletion.
- For renal toxicity, employ human proximal tubule cells (HK-2). Assess apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential (JC-1 staining). Include positive controls (e.g., cisplatin) and validate with histopathological analysis in ex vivo kidney slices .
Data Contradiction Analysis
- Example : Conflicting dissociation constants reported for chlorophenols under varying temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
